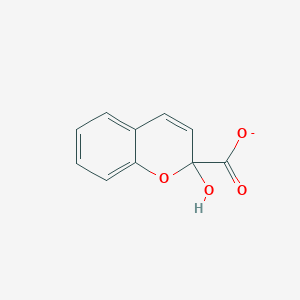
2-Hydroxychromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxychromene-2-carboxylate is conjugate base of 2-hydroxy-2H-chromene-2-carboxylic acid. It is a conjugate base of a 2-hydroxychromene-2-carboxylic acid.
Applications De Recherche Scientifique
Enzymatic Activity and Biological Degradation
2-Hydroxychromene-2-carboxylate isomerase, an enzyme found in bacteria that degrade naphthalenesulfonates, plays a significant role in biodegradation. Research by Kuhm, Knackmuss, and Stolz (1993) indicates that this enzyme, especially in Pseudomonas testosteroni A3, is activated by substances like glutathione and shows activity with 2-hydroxychromene-2-carboxylate and related compounds. The enzyme's activity does not significantly change with the addition of various metal ions or EDTA, suggesting a specific mechanism of action (Kuhm, Knackmuss, & Stolz, 1993).
Enzyme Properties and Isomerization
Ohmoto et al. (1998) purified and characterized the properties of 2-hydroxychromene-2-carboxylate isomerase from Pseudomonas sp. TA-2. Their research reveals the enzyme's molecular mass and N-terminal amino acid sequence, showing homology with genes involved in naphthalene metabolism. The enzyme's activity is sensitive to certain inhibitors and is activated by glutathione, suggesting a cofactor role in the isomerase reaction (Ohmoto et al., 1998).
Metabolic Pathways in Pseudomonads
In studies focusing on naphthalene metabolism in pseudomonads, Barnsley (1976) demonstrated that the oxidation of 1,2-dihydroxynaphthalene yields 2-hydroxychromene-2-carboxylic acid. This compound is then converted into other intermediates, highlighting its role in the metabolic pathways of certain bacteria (Barnsley, 1976).
Structural Analysis and Enzyme Function
Thompson et al. (2007) studied 2-hydroxychromene-2-carboxylic acid isomerase in Pseudomonas putida, revealing its structure and relation to class kappa GSH transferases. The enzyme binds glutathione tightly and shows a significant turnover number, indicating its efficiency in the naphthalene catabolic pathway (Thompson et al., 2007).
Synthesis of Chiral 2-Hydroxy Carboxylic Acids
Chen, Wu, and Zhu (2015) discussed the enzymatic preparation of 2-hydroxy carboxylic acids, highlighting their application as key building blocks and chiral resolving agents. The review covers kinetic resolution and asymmetric reduction approaches, indicating broader applications of 2-hydroxy carboxylic acids in synthesis (Chen, Wu, & Zhu, 2015).
Applications in Hydrocarbon Degradation
Zhou et al. (2016) investigated the role of 2-hydroxy carboxylic acids in the anaerobic degradation of hydrocarbons. They synthesized potential signature metabolites, providing insights into hydroxylation and carboxylation pathways in hydrocarbon degradation (Zhou et al., 2016).
Propriétés
Nom du produit |
2-Hydroxychromene-2-carboxylate |
|---|---|
Formule moléculaire |
C10H7O4- |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
2-hydroxychromene-2-carboxylate |
InChI |
InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12)/p-1 |
Clé InChI |
LGYIZQLNYONEFJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(O2)(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



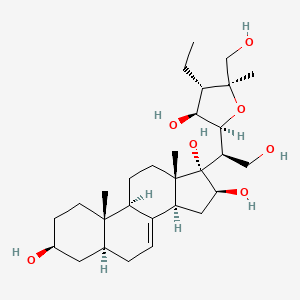
![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)
![2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
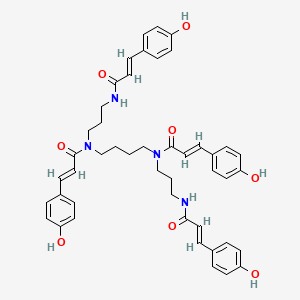
![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
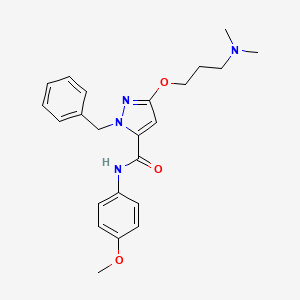
![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)
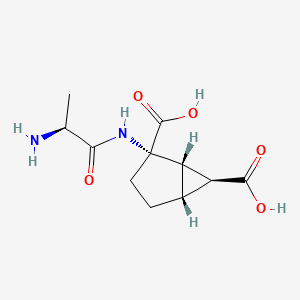
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1243394.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)